molecular formula C4HF9O3S<br>C4F9SO3H B139597 Perfluorobutanesulfonic acid CAS No. 375-73-5

Perfluorobutanesulfonic acid

Cat. No. B139597
M. Wt: 300.10 g/mol
InChI Key: JGTNAGYHADQMCM-UHFFFAOYSA-N
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Patent
US06599922B2

Procedure details

25 g (0.074 mol) of potassium perfluorobutanesulphonate are suspended in 63 ml of methanol. The suspension is heated to a temperature of 50° C. and at the same time hydrochloric acid gas is bubbled through for approx. 1 hour. At the end of the addition the suspension is cooled to a temperature of 0°±5° C. and the potassium chloride filtered. The solution is concentrated under vacuum so as to eliminate the solvent. 26.5 g of a yellowish residue is obtained with a titre of 79.63% equal to 21.1 g of perfluorobutanesulphonic acid (Expected theoretical yield 22.21 g).
Name
potassium perfluorobutanesulphonate
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
63 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([S:13]([O-:16])(=[O:15])=[O:14])[C:3]([F:12])([F:11])[C:4]([F:10])([F:9])[C:5]([F:8])([F:7])[F:6].[K+].Cl>CO>[F:17][C:2]([F:1])([S:13]([OH:16])(=[O:15])=[O:14])[C:3]([F:11])([F:12])[C:4]([F:10])([F:9])[C:5]([F:8])([F:7])[F:6] |f:0.1|

Inputs

Step One
Name
potassium perfluorobutanesulphonate
Quantity
25 g
Type
reactant
Smiles
FC(C(C(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)[O-])F.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
63 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is bubbled through for approx. 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
At the end of the addition the suspension
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to a temperature of 0°±5° C.
FILTRATION
Type
FILTRATION
Details
the potassium chloride filtered
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated under vacuum so as

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 26.5 g
Name
Type
product
Smiles
FC(C(C(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 21.1 g
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06599922B2

Procedure details

25 g (0.074 mol) of potassium perfluorobutanesulphonate are suspended in 63 ml of methanol. The suspension is heated to a temperature of 50° C. and at the same time hydrochloric acid gas is bubbled through for approx. 1 hour. At the end of the addition the suspension is cooled to a temperature of 0°±5° C. and the potassium chloride filtered. The solution is concentrated under vacuum so as to eliminate the solvent. 26.5 g of a yellowish residue is obtained with a titre of 79.63% equal to 21.1 g of perfluorobutanesulphonic acid (Expected theoretical yield 22.21 g).
Name
potassium perfluorobutanesulphonate
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
63 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([S:13]([O-:16])(=[O:15])=[O:14])[C:3]([F:12])([F:11])[C:4]([F:10])([F:9])[C:5]([F:8])([F:7])[F:6].[K+].Cl>CO>[F:17][C:2]([F:1])([S:13]([OH:16])(=[O:15])=[O:14])[C:3]([F:11])([F:12])[C:4]([F:10])([F:9])[C:5]([F:8])([F:7])[F:6] |f:0.1|

Inputs

Step One
Name
potassium perfluorobutanesulphonate
Quantity
25 g
Type
reactant
Smiles
FC(C(C(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)[O-])F.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
63 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is bubbled through for approx. 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
At the end of the addition the suspension
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to a temperature of 0°±5° C.
FILTRATION
Type
FILTRATION
Details
the potassium chloride filtered
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated under vacuum so as

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 26.5 g
Name
Type
product
Smiles
FC(C(C(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 21.1 g
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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